molecular formula C4H4BrNS B1268296 2-Bromo-4-methylthiazole CAS No. 7238-61-1

2-Bromo-4-methylthiazole

Cat. No. B1268296
CAS RN: 7238-61-1
M. Wt: 178.05 g/mol
InChI Key: KLFWJAAGXUDNIS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Bromo-4-methylthiazole and its analogues involves bromination reactions of 2-methyl-4-arylthiazole, where bromine substitutes at specific positions to yield brominated compounds. These reactions are crucial for preparing photoelectric functional materials, and the products' structures are usually confirmed through spectroscopic methods like ^1HNMR (Xue, 2009).

Molecular Structure Analysis

The molecular structure of 2-Bromo-4-methylthiazole derivatives has been extensively studied through various methods, including X-ray crystallography and spectroscopy. These studies reveal detailed insights into the compound's geometry, electronic structure, and intermolecular interactions, which are essential for understanding its reactivity and properties (Zeyrek et al., 2015).

Chemical Reactions and Properties

2-Bromo-4-methylthiazole undergoes various chemical reactions, including coupling reactions and substitutions, which allow for the synthesis of complex molecules with potential pharmaceutical applications. These reactions are facilitated by the presence of the bromine atom, which acts as a good leaving group, and the methyl group, which can influence the electronic properties of the thiazole ring (Al‐Hashimi et al., 2010).

Physical Properties Analysis

The physical properties of 2-Bromo-4-methylthiazole, such as solubility, melting point, and boiling point, are determined by its molecular structure. These properties are crucial for its handling and application in various synthesis protocols. Detailed characterization helps in optimizing the conditions for its use in chemical reactions and material synthesis (Gobinath & Xavier, 2013).

Chemical Properties Analysis

The chemical properties of 2-Bromo-4-methylthiazole, including its reactivity with nucleophiles and electrophiles, its potential for undergoing oxidative and reductive processes, and its behavior in various chemical environments, are influenced by the bromine and methyl groups on the thiazole ring. Understanding these properties is essential for its application in the synthesis of novel compounds with desired functionalities (Martin et al., 2009).

Scientific Research Applications

Synthesis and Antitumor Activity

2-Bromo-4-methylthiazole derivatives have been studied for their antitumor activities. A study by Li et al. (2016) on 2-aminothiazole derivatives, which include structures with bromo and methyl groups, showed potent antitumor activities against human lung cancer and glioma cell lines. The structure-activity relationships of these compounds were also explored (Li et al., 2016).

Chemical Synthesis and Reactions

The chemical synthesis and reactions of 2-bromo-4-methylthiazole derivatives have been a subject of research for decades. Csavassy and Gyoerfi (1974) discussed the synthesis and reactions of 2-aryl-5-diazoacetyl-4-methylthiazoles, demonstrating the diverse chemical properties and reactions these compounds can undergo (Csavassy & Gyoerfi, 1974).

Application in Organic Synthesis

The derivatives of 2-bromo-4-methylthiazole have been utilized in organic synthesis. For instance, Shi et al. (2017) described the use of 4-(2-bromophenyl)-2-methylthiazole in palladium-catalyzed direct arylation. This research showcases the role of such derivatives in facilitating complex organic synthesis processes (Shi et al., 2017).

Bromination Reaction Study

The bromination reaction of 2-methyl-4-arylthiazole, a related compound, has been explored by Xue (2009). This study provides insights into the mechanisms and conditions of bromination reactions, which are crucial for understanding the chemical behavior of thiazole derivatives (Xue, 2009).

Photophysical Properties

2-Bromo-4-methylthiazole derivatives have also been studied for their photophysical properties. Murai et al. (2017) synthesized 5-N-Arylamino-4-methylthiazoles and investigated their absorption and luminescence, contributing to our understanding of the optical properties of these compounds (Murai et al., 2017).

Safety And Hazards

2-Bromo-4-methylthiazole is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 36. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin, eyes, or clothing7.


properties

IUPAC Name

2-bromo-4-methyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNS/c1-3-2-7-4(5)6-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLFWJAAGXUDNIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30338868
Record name 2-Bromo-4-methylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30338868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-methylthiazole

CAS RN

7238-61-1
Record name 2-Bromo-4-methylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30338868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4-methyl-1,3-thiazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
P Gudla, S Boodida - Journal of Applicable Chemistry, 2015 - researchgate.net
… Ethyl-2-bromo-4-methylthiazole-5-carboxylate (2) was obtained by bromination of 2-Amino-4… with sodium hydroxide in THF to form 2-bromo-4-methylthiazole-5-carboxylic acid (3). Then …
Number of citations: 0 www.researchgate.net
K Sudhakar, G Thirupathi, A Balakishan… - Russian Journal of …, 2016 - Springer
… gave ethyl 2-bromo-4-methylthiazole-5-carboxylate 4. Treatment … 2-bromo-4-methylthiazole-5-carboxylic acid 5 [29]. In order to get the precursor prop-2-yn-1-yl 2-bromo-4-methylthiazole…
Number of citations: 1 link.springer.com
EM Gibbs, FA Robinson - Journal of the Chemical Society (Resumed), 1945 - pubs.rsc.org
… 2-Bromo-4-methylthiazole (3 g.) was added to an alcoholic solution (100 cc) of KOH (2 g.) saturated with H,S. The mixture was left for 14 hours with H,S passing through it and then …
Number of citations: 20 pubs.rsc.org
P Li, JC Xu - Tetrahedron letters, 1999 - Elsevier
A highly efficient coupling reagent, 2-bromo-3-ethyl-4-methyl thiazolium tetrafluoroborate (BEMT), was designed, synthesized and successfully applied to the synthesis of oligopeptides …
Number of citations: 51 www.sciencedirect.com
J Miryala, A Tripathi, C Prabhakar, D Sarma… - Journal of Molecular …, 2019 - Elsevier
… N-phenylthiazole-5-carboxamide (3) had a good yield when 2-bromo-4-methylthiazole-5-carboxylicacid (1) was treated with aromatic aniline (2) at room temperature in the presence of …
Number of citations: 2 www.sciencedirect.com
C Roussel, M Chanon, R Barone - Chemistry of Heterocyclic …, 1979 - Wiley Online Library
… Treatment of 2-bromo-4-methylthiazole with potassium hydrogen sulfide in alcohol is reported to … between the initially formed 2-mercaptothiazole and the initial 2-bromo-4methylthiazole. …
Number of citations: 5 onlinelibrary.wiley.com
S Sun, Z Zhang, V Raina, N Pokrovskaia, D Hou… - Bioorganic & medicinal …, 2014 - Elsevier
… )-ones and N-benzyl-2-bromo-4-methylthiazole-5-carboxamide, which were prepared from commercially available 2-bromo-4-methylthiazole-5-carboxylic acid and benzylamine under …
Number of citations: 11 www.sciencedirect.com
S Sun, Z Zhang, V Kodumuru, N Pokrovskaia… - Bioorganic & medicinal …, 2014 - Elsevier
… As outlined in Scheme 3, isoxazole 10 and 1,2,3-triazole 12 were synthesized from intermediate 10b, which was in turn prepared from 2-bromo-4-methylthiazole-5-carboxylic acid (10a) …
Number of citations: 20 www.sciencedirect.com
E Isabel, KP Bateman, N Chauret, W Cromlish… - Bioorganic & medicinal …, 2010 - Elsevier
… Compound 5 was obtained from a coupling between 2 and 2-bromo-4-methylthiazole 18 which was synthesized following a well-established literature procedure 16 from the …
Number of citations: 31 www.sciencedirect.com
K Adhikari, IW Lo, CL Chen, YL Wang, KH Lin… - Biomolecules, 2020 - mdpi.com
Plant type III polyketide synthases produce diverse bioactive molecules with a great medicinal significance to human diseases. Here, we demonstrated versatility of a stilbene synthase (…
Number of citations: 6 www.mdpi.com

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